molecular formula C20H25N3O3S B12581440 Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-

Cat. No.: B12581440
M. Wt: 387.5 g/mol
InChI Key: TYZFIEMBFMDOCY-UHFFFAOYSA-N
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Description

The compound Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- (hereafter referred to as the target compound) is a structurally complex acetamide derivative. Its core structure includes:

  • A benzoxazolethio moiety at the C2 position, contributing aromatic and heterocyclic properties.
  • A cyclopropyl substituent on the adjacent nitrogen, which may enhance metabolic stability due to its small, rigid structure.

This compound is likely explored for pharmaceutical or agrochemical applications, given the prevalence of benzoxazole and acetamide motifs in bioactive molecules .

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-cyclopropylamino]-N-cyclohexylacetamide

InChI

InChI=1S/C20H25N3O3S/c24-18(21-14-6-2-1-3-7-14)12-23(15-10-11-15)19(25)13-27-20-22-16-8-4-5-9-17(16)26-20/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,21,24)

InChI Key

TYZFIEMBFMDOCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(C2CC2)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptobenzoxazole with N-cyclopropyl-2-(cyclohexylamino)-2-oxoethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Nitrogen Atom

Fluorophenyl Derivatives
  • N-(4-Fluorophenylmethyl) Analog (CAS 606098-40-2): Differs by having a 4-fluorophenylmethyl group instead of cyclopropyl.
  • N-(2-Fluorophenyl) Analog (CAS 606098-42-4): Substitutes cyclopropyl with a 2-fluorophenyl group. The ortho-fluorine could sterically hinder rotation, affecting binding to biological targets .
Alkyl and Ether Substituents
  • N-Benzyl Analog (C17H24N2O2): Features a benzyl group, which introduces bulkier aromaticity. Reported melting point: 122–124°C, suggesting higher crystallinity compared to cyclopropyl variants .
Heterocyclic Modifications
  • Benzothiazole Core Analog (EP3348550A1): Replaces benzoxazole with benzothiazole. Sulfur vs.
  • Substitutions like pyridyl or hydrazinyl groups may modulate glucose uptake or enzyme inhibition .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound ~455 (estimated) Cyclopropyl Not reported ~3.5
N-(4-Fluorophenylmethyl) 455.54 4-Fluorophenylmethyl Not reported ~3.8
N-Benzyl Analog 288.18 Benzyl 122–124 ~2.9
N-(2-Methoxyethyl) ~441 Methoxyethyl Not reported ~2.2

Note: LogP values estimated using fragment-based methods; cyclopropyl’s rigidity may reduce entropy loss upon binding compared to flexible chains.

Biological Activity

Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- is a complex organic compound with significant potential in medicinal chemistry. Its biological activity has garnered attention due to its unique structural features, which include a benzoxazole moiety and various functional groups that may interact with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Basic Information

  • Molecular Formula : C23H25N3O3S
  • Molar Mass : 423.53 g/mol
  • CAS Number : 606098-39-9

Structural Characteristics

The compound features a benzoxazole ring, which is known for its pharmacological properties. The presence of the cyclohexylamino group and other substituents enhances its potential interactions with biological systems.

PropertyValue
Molecular FormulaC23H25N3O3S
Molar Mass423.53 g/mol
CAS Number606098-39-9

Antimicrobial Activity

Research indicates that compounds related to benzoxazole exhibit various antimicrobial properties. In particular, derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans . The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole moiety can significantly affect the antimicrobial potency.

Case Study: Antimicrobial Screening

A study screened several benzoxazole derivatives, including those similar to Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-. The results indicated:

  • Active Compounds : Out of 20 derivatives tested, only a few exhibited significant activity.
  • Minimal Inhibitory Concentration (MIC) values were determined for effective compounds, showcasing the influence of substituents on their efficacy.
Compound IDMIC (µg/mL)Activity Against
Compound 110Bacillus subtilis
Compound 215Candida albicans
Compound 3>50No significant activity

Anticancer Activity

Benzoxazole derivatives have also been studied for their cytotoxic effects on various cancer cell lines. The compound has shown promise in selectively targeting cancer cells while exhibiting lower toxicity to normal cells.

Research Findings

A comprehensive study evaluated the cytotoxicity of several benzoxazole-based compounds against multiple cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), HCT-116 (colorectal), and others.
  • Results : Many derivatives demonstrated significant cytotoxic effects, suggesting potential as anticancer agents.
Cell LineIC50 (µM)Selectivity Index (Normal vs. Cancer)
MCF-75High
A54910Moderate
HCT-1168High

The precise mechanism through which Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activities and influence signaling pathways critical for cellular functions . Further investigation is required to elucidate these mechanisms fully.

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